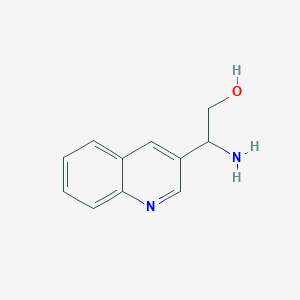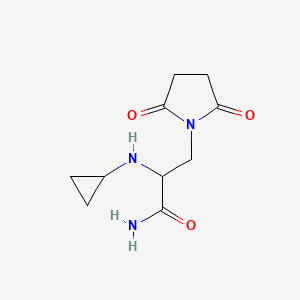![molecular formula C9H13F2N B13531607 10,10-Difluoro-7-azadispiro[2.0.54.13]decane](/img/structure/B13531607.png)
10,10-Difluoro-7-azadispiro[2.0.54.13]decane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10,10-difluoro-7-azadispiro[2.0.5{4}.1{3}]decane is a synthetic organic compound characterized by its unique spirocyclic structure. This compound is notable for its two fluorine atoms and a nitrogen atom incorporated within its bicyclic framework. The presence of fluorine atoms often imparts significant chemical stability and biological activity, making such compounds of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10,10-difluoro-7-azadispiro[2.0.5{4}.1{3}]decane typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of strong bases or acids to facilitate the formation of the spirocyclic structure. Specific details on the exact synthetic routes and conditions are proprietary and may vary depending on the desired purity and yield of the final product .
Industrial Production Methods
Industrial production of 10,10-difluoro-7-azadispiro[2.0.5{4}.1{3}]decane may involve large-scale chemical reactors where the reaction conditions are optimized for maximum efficiency. This includes precise control over temperature, pressure, and the concentration of reactants. The use of catalysts to enhance reaction rates and selectivity is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
10,10-difluoro-7-azadispiro[2.0.5{4}.1{3}]decane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups within the compound.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, including solvent choice and temperature, are tailored to achieve the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce a variety of functional groups, leading to structurally diverse derivatives .
Scientific Research Applications
10,10-difluoro-7-azadispiro[2.0.5{4}.1{3}]decane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s stability and biological activity make it a candidate for studying biochemical pathways and interactions.
Mechanism of Action
The mechanism of action of 10,10-difluoro-7-azadispiro[2.0.5{4}.1{3}]decane involves its interaction with specific molecular targets. The fluorine atoms can form strong bonds with biological molecules, influencing their function. The nitrogen atom in the spirocyclic structure can participate in hydrogen bonding and other interactions, affecting the compound’s overall activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 10,10-difluoro-7-azadispiro[2.0.5{4}.1{3}]decane hydrochloride : A closely related compound with similar structural features but different physicochemical properties.
- Other spirocyclic compounds : Compounds with similar spirocyclic frameworks but different substituents, such as 10,10-difluoro-7-azadispiro[2.0.5{4}.1{3}]decane derivatives.
Uniqueness
10,10-difluoro-7-azadispiro[2.0.5{4}.1{3}]decane is unique due to its specific combination of fluorine and nitrogen atoms within a spirocyclic structure. This combination imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C9H13F2N |
|---|---|
Molecular Weight |
173.20 g/mol |
IUPAC Name |
10,10-difluoro-7-azadispiro[2.0.54.13]decane |
InChI |
InChI=1S/C9H13F2N/c10-9(11)7(1-2-7)8(9)3-5-12-6-4-8/h12H,1-6H2 |
InChI Key |
WZXPHSZEBXXZQH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC12C3(C2(F)F)CCNCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![1-[4-(2-Aminophenyl)piperazin-1-yl]-2,2-dimethylpropan-1-one](/img/structure/B13531557.png)




![10-Benzyl-8-oxa-3,10-diazabicyclo[4.3.1]decanedihydrochloride](/img/structure/B13531590.png)



